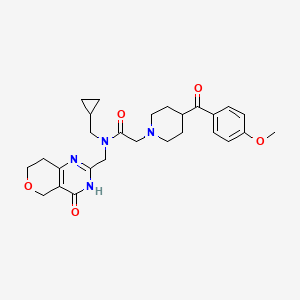
NVP-TNKS656
Descripción general
Descripción
NVP-TNKS656 is a highly potent, selective, and orally active TNKS2 inhibitor . It has an IC50 of 6 nM, and exhibits over 300-fold selectivity against PARP1 and PARP2 . It is used for research purposes only .
Molecular Structure Analysis
The molecular weight of this compound is 494.58 . Its chemical formula is C27H34N4O5 . The elemental analysis shows that it contains 65.57% Carbon, 6.93% Hydrogen, 11.33% Nitrogen, and 16.17% Oxygen .Physical And Chemical Properties Analysis
This compound appears as a crystalline solid . It is soluble in DMSO . It has a molecular weight of 494.58 and a chemical formula of C27H34N4O5 .Aplicaciones Científicas De Investigación
Inhibición de Tankyrasa
NVP-TNKS656 es un inhibidor de tankyrasa altamente potente, selectivo y activo por vía oral {svg_1}. Las tankyrasas son enzimas que se ha demostrado que son nodos redundantes y farmacológicamente modificables en la vía Wnt {svg_2}. Al inhibir estas enzimas, this compound puede modular la vía Wnt, que juega un papel crucial en el crecimiento y diferenciación celular {svg_3}.
Antagonista de la Vía Wnt
This compound se ha identificado como un antagonista activo por vía oral de la actividad de la vía Wnt {svg_4}. La vía de señalización Wnt es una red compleja de proteínas mejor conocidas por su función en la embriogénesis y el cáncer, pero también implicadas en procesos fisiológicos normales en animales adultos {svg_5}.
Terapéutica contra el Cáncer
This compound tiene aplicaciones potenciales en la terapéutica contra el cáncer {svg_6}. La mayoría de los cánceres colorrectales (>90%) tienen mutaciones en al menos un gen de la vía de señalización Wnt {svg_7}. La activación aberrante de la señalización Wnt es una fuerza principal que impulsa la carcinogénesis colorrectal {svg_8}. This compound, al inhibir la vía Wnt, podría usarse potencialmente como un agente terapéutico en el tratamiento del cáncer colorrectal {svg_9}.
Biodisponibilidad Oral
This compound tiene una alta biodisponibilidad oral {svg_10}. Esto significa que puede absorberse eficazmente cuando se toma por vía oral, lo que es una ventaja significativa en la administración de fármacos {svg_11}.
Propiedades Fisicoquímicas
This compound tiene propiedades fisicoquímicas altamente favorables {svg_12}. Esto significa que tiene el equilibrio adecuado de propiedades químicas y físicas para ser un fármaco eficaz {svg_13}.
Eficiencia Lipófila
This compound tiene una alta eficiencia lipófila {svg_14}. La eficiencia lipófila es una medida de la capacidad de un fármaco para interactuar con su objetivo en un entorno celular. Una alta eficiencia lipófila indica que el fármaco puede llegar e interactuar eficazmente con su objetivo {svg_15}.
Mecanismo De Acción
Target of Action
Nvp-tnks656 is a highly potent, selective, and orally active inhibitor of TNKS2 . TNKS2, also known as tankyrase 2, is a protein that plays a crucial role in several cellular processes, including the Wnt signaling pathway .
Mode of Action
This compound interacts with TNKS2, inhibiting its function. This inhibition is highly selective, with this compound showing over 300-fold selectivity against PARP1 and PARP2 . The interaction between this compound and TNKS2 is characterized by an enthalpy-driven thermodynamic signature of binding .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Wnt signaling pathway. This pathway is crucial for cell proliferation and differentiation. By inhibiting TNKS2, this compound acts as an antagonist of Wnt pathway activity . This results in the modulation of the Wnt pathway, which has downstream effects on various cellular processes.
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. It is orally active, indicating good absorption. The compound also shows high lipophilic efficiency, suggesting good distribution characteristics . .
Result of Action
The molecular effect of this compound’s action is the inhibition of TNKS2, leading to the modulation of the Wnt signaling pathway . On a cellular level, this compound has been shown to promote apoptosis in cells resistant to PI3K or AKT inhibitors that have high nuclear β-catenin content .
Safety and Hazards
Direcciones Futuras
NVP-TNKS656 has been identified as an orally active antagonist of Wnt pathway activity in the MMTV-Wnt1 mouse xenograft model . With an enthalpy-driven thermodynamic signature of binding, highly favorable physicochemical properties, and high lipophilic efficiency, this compound is well suited for further in vivo validation studies . It has also been found to revert resistance to PI3K and AKT inhibitors in the treatment of colorectal cancer .
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-2-[4-(4-methoxybenzoyl)piperidin-1-yl]-N-[(4-oxo-3,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-2-yl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O5/c1-35-21-6-4-19(5-7-21)26(33)20-8-11-30(12-9-20)16-25(32)31(14-18-2-3-18)15-24-28-23-10-13-36-17-22(23)27(34)29-24/h4-7,18,20H,2-3,8-17H2,1H3,(H,28,29,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGBNAYFDZEYBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2CCN(CC2)CC(=O)N(CC3CC3)CC4=NC5=C(COCC5)C(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of NVP-TNKS656 and how does it impact the Wnt/β-catenin signaling pathway?
A1: this compound is a potent and selective inhibitor of Tankyrase 1 and 2 (TNKS1/2) enzymes. [] These enzymes play a crucial role in the Wnt/β-catenin signaling pathway by promoting the degradation of AXIN, a negative regulator of β-catenin. By inhibiting TNKS1/2, this compound prevents AXIN degradation, leading to β-catenin destabilization and subsequent downregulation of Wnt/β-catenin signaling. [, , , ]
Q2: How does the inhibition of the Wnt/β-catenin pathway by this compound translate to potential therapeutic benefits in cancer?
A2: The Wnt/β-catenin pathway is frequently dysregulated in various cancers, contributing to tumor growth, metastasis, and resistance to therapies. [, , ] Preclinical studies show that this compound exhibits anti-proliferative and anti-metastatic effects in models of colorectal cancer and hepatocellular carcinoma. [, ] This suggests that targeting the Wnt/β-catenin pathway with this compound holds promise as a potential therapeutic strategy for cancers driven by this pathway.
Q3: Research has shown that this compound can overcome resistance to PI3K and AKT inhibitors in colorectal cancer. What is the underlying mechanism for this effect?
A3: Resistance to PI3K and AKT inhibitors in colorectal cancer is often associated with hyperactivation of the Wnt/β-catenin pathway. [] this compound effectively counteracts this resistance by inhibiting TNKS1/2, reducing nuclear β-catenin levels, and thereby suppressing Wnt/β-catenin signaling. [] This highlights the potential of this compound as a valuable addition to combination therapies targeting cancers with co-activation of the PI3K/AKT and Wnt/β-catenin pathways.
Q4: Are there any predictive biomarkers for this compound response in cancer treatment?
A4: Studies suggest that high nuclear β-catenin content in colorectal cancer is an independent predictor of resistance to PI3K and AKT inhibitors. [] Conversely, high FOXO3A activity appears to confer sensitivity to this compound treatment. [] These findings highlight the potential of nuclear β-catenin and FOXO3A as predictive biomarkers for selecting patients who might benefit most from this compound-based therapies.
Q5: Beyond its anticancer activity, how does this compound impact the immune system?
A5: Interestingly, research indicates that this compound can promote cytokine production and osteoclastogenesis in murine macrophages. [] This effect is mediated by the stabilization of 3BP2, a substrate of PARP5, upon this compound treatment. [] While potentially beneficial for conditions like osteoporosis, this immune-modulatory effect of this compound necessitates careful consideration for its potential impact on the delicate balance of the immune system.
Q6: What is the current status of this compound in clinical development?
A6: While this compound has shown promising preclinical results, its current status in clinical development requires further investigation. [] Further research is crucial to determine its safety, efficacy, and optimal use in clinical settings for various diseases.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


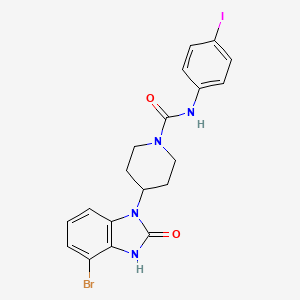
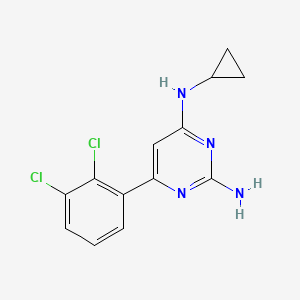
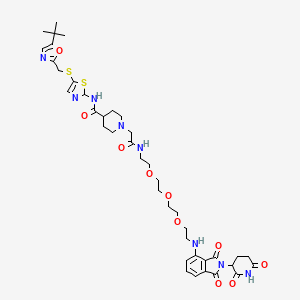
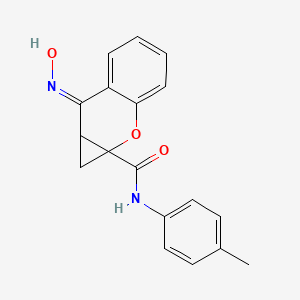
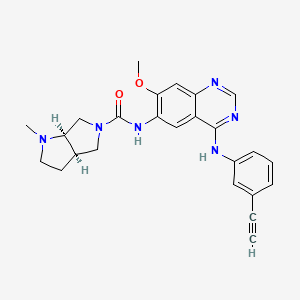
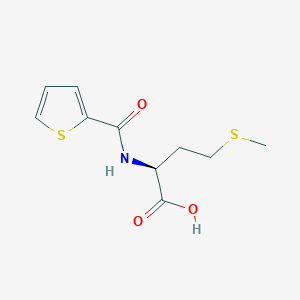
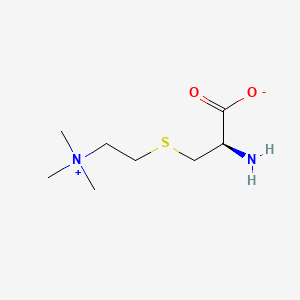


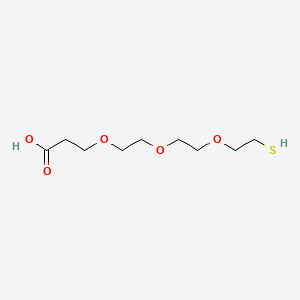
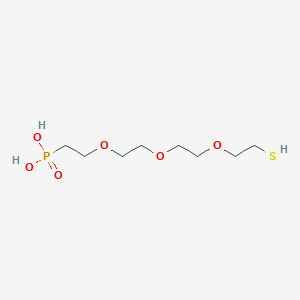
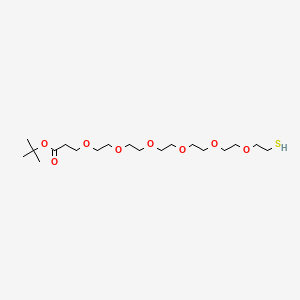
![(E)-3-[4-[6-hydroxy-1-methyl-2-(4-propan-2-ylphenyl)-3,4-dihydroisoquinolin-1-yl]phenyl]prop-2-enoic acid](/img/structure/B611350.png)
![4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine](/img/structure/B611352.png)